molecular formula C10H16N8S2 B1662263 Tiotidine CAS No. 69014-14-8

Tiotidine

Cat. No. B1662263
CAS RN: 69014-14-8
M. Wt: 312.4 g/mol
InChI Key: YDDXVAXDYKBWDX-UHFFFAOYSA-N
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Description

Tiotidine is a compound with the molecular formula C10H16N8S2 . It is a member of thiazoles . Tiotidine has been described as a histamine H2 receptor inverse agonist . It binds with high affinity to an inactive G-protein-coupled form of the receptor .


Molecular Structure Analysis

The IUPAC name for Tiotidine is 1-cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-methylguanidine . The InChI and Canonical SMILES for Tiotidine are also available .


Chemical Reactions Analysis

Tiotidine has been found to behave as an inverse agonist in U-937 cells, diminishing basal cAMP levels . It shows two binding sites, one with high affinity and low capacity and the other with low affinity and high capacity .

Scientific Research Applications

Cardiac Pharmacology

Tiotidine, recognized as a potent and specific antagonist of H2-receptors, has been studied for its effects on cardiac function. In isolated guinea-pig hearts, tiotidine showed a slight prolongation of the P-R interval without affecting rate, contractility, or coronary function. It competitively antagonized the positive chronotropic action of histamine and reduced the incidence and duration of histamine-induced idioventricular arrhythmias, suggesting its potential utility in exploring histamine's role in cardiac function and dysfunction (Trzeciakowski & Levi, 1980).

Interaction with G-Protein-Coupled Receptors

In studies involving U-937 cells, tiotidine was found to behave as an inverse agonist, diminishing basal cAMP levels. It showed high affinity for a subset of receptors coupled to G-protein, providing support for the cubic ternary complex model. This research suggests tiotidine's role in influencing receptor behavior and its potential as a tool in pharmacological research (Monczor et al., 2003).

Interaction with Morphine Antinociception

Research on the brain site action of tiotidine as an inhibitor of systemic morphine antinociception revealed that microinjections into the ventral lateral periaqueductal gray attenuated morphine-induced antinociceptive responses. This suggests tiotidine's influence on pain modulation mechanisms, particularly in the context of morphine administration (Hough & Nalwak, 1992).

Effects on Gastric Acid Secretion

Tiotidine was investigated for its efficacy in reducing nocturnal acid secretion in duodenal ulcer patients. The study demonstrated a significant, prolonged, and dose-related reduction of acid secretion, indicating tiotidine's potential in treating acid hypersecretory states (Valenzuela et al., 1981).

Binding to Histamine Receptors in Ducks

Tiotidine was used to characterize histamine H2-like receptors in duck cerebral cortex, demonstrating rapid, stable, saturable, and high-affinity binding. This suggests potential applications in studying avian-specific H2-like histamine receptors or novel subtypes of histamine receptors (Zawilska et al., 2002).

Safety And Hazards

Tiotidine is intended for research and development use only . It is not recommended for medicinal, household, or other uses .

Future Directions

Tiotidine has been found to behave as an inverse agonist, which is a new finding as it was previously described as an H2 antagonist . This finding not only shows that Tiotidine is an H2 inverse agonist in U-937 cells but also provides experimental support for the cubic ternary complex model . This could open up new directions for research into the behavior of Tiotidine and its potential uses.

properties

IUPAC Name

1-cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N8S2/c1-14-9(16-6-11)15-2-3-19-4-7-5-20-10(17-7)18-8(12)13/h5H,2-4H2,1H3,(H2,14,15,16)(H4,12,13,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDXVAXDYKBWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NCCSCC1=CSC(=N1)N=C(N)N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046341
Record name Tiotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiotidine

CAS RN

69014-14-8
Record name Tiotidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69014-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiotidine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069014148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIOTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZU9AIZ69M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
S Kaojarern, M Feldman… - Clinical …, 1981 - Wiley Online Library
… of effect of tiotidine in man. Both drugs had similar lag times for absorption. Tiotidine with a … curve approximately three times that of tiotidine but these concentrations were only 1/10 as …
Number of citations: 19 ascpt.onlinelibrary.wiley.com
GA Gajtkowski, DB Norris, TJ Rising, TP Wood - Nature, 1983 - nature.com
… that "H-tiotidine does specifically label the H, receptor, we examined the inhibition of “H-tiotidine … The maximal inhibition of "H-tiotidine binding by each compound examined did not differ …
Number of citations: 170 www.nature.com
CT Richardson, M Feldman, C Brater, J Welborn - Gastroenterology, 1981 - Elsevier
… Tiotidine and cimetidine had a similar onset of action; however, tiotidine was more potent … 1 to 2 h after medication 150 mg tiotidine inhibited acid secretion to approximately the same …
Number of citations: 14 www.sciencedirect.com
JE Valenzuela, RB Strecker, AP Douglas - Digestive Diseases and …, 1981 - Springer
… after 50 mg of tiotidine (0.16 mmol) in this study. This comparison suggests that tiotidine is … The potency of tiotidine is not a result of higher blood levels than cimetidine. In the study by …
Number of citations: 5 link.springer.com
F Monczor, N Fernandez, BL Legnazzi, ME Riveiro… - Molecular …, 2003 - ASPET
… the behavior of tiotidine, a controversial histamine H2 receptor ligand. We found that tiotidine, … [ 3 H]Tiotidine showed two binding sites, one with high affinity and low capacity and the …
Number of citations: 58 molpharm.aspetjournals.org
JM Hoffman, AM Pietruszkiewicz… - Journal of Medicinal …, 1983 - ACS Publications
Two series of compounds related to cimetidine and tiotidine were synthesized as part of a study to evaluate the importance of conformational parameters in binding at histamine H2 …
Number of citations: 28 pubs.acs.org
RL Cavanagh, JJ Usakewicz, JP Buyniski - Journal of Pharmacology and …, 1983 - ASPET
… 7.3 for cimetidine, ranitidine and tiotidine, respectively. Low affinities … , etintidine, ranitidine and tiotidine, respectively. Onset and … less than ranitidine less than tiotidine. Based on the high …
Number of citations: 52 jpet.aspetjournals.org
Y Hattori, M Endou, S Gando… - British journal of …, 1991 - Wiley Online Library
… We have demonstrated specific binding of [3H]-tiotidine to membranes from guinea-pig left atria. The KD of 10.8nm calculated for [3H]-tiotidine from saturation experiments in this study …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
JC Foreman, DB Norris, TJ Rising… - British journal of …, 1985 - ncbi.nlm.nih.gov
… for [3H]-tiotidine binding at 4 degrees C … ]-tiotidine binding from lung parenchyma homogenates in a biphasic manner. Examination of the first phase of the displacement of [3H]-tiotidine …
Number of citations: 43 www.ncbi.nlm.nih.gov
JW Black, P Leff, NP Shankley - British journal of pharmacology, 1985 - ncbi.nlm.nih.gov
… of tiotidine, histamine-tiotidine interactions have also been analysed in the mouse stomach and guinea-pig isolated right atrial preparation. Tiotidine … of tiotidine into the gastric secretion. …
Number of citations: 40 www.ncbi.nlm.nih.gov

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